

Application of Octanoylcarnitine Chloride in Fatty Acid Oxidation Disorder Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octanoylcarnitine chloride

Cat. No.: B101004

[Get Quote](#)

Application Note

Introduction to Fatty Acid Oxidation Disorders (FAODs)

Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids for energy.[1] These disorders are caused by defects in the enzymes or transporters required for mitochondrial β -oxidation. Long-chain fatty acid oxidation disorders (LC-FAODs) specifically affect the metabolism of long-chain fatty acids, a primary energy source for cardiac and skeletal muscle, particularly during periods of fasting or prolonged exercise.[1] Consequently, patients with LC-FAODs can present with a range of symptoms including hypoketotic hypoglycemia, cardiomyopathy, rhabdomyolysis, and exercise intolerance.[2]

Current therapeutic strategies for LC-FAODs often involve the use of medium-chain triglycerides (MCTs), such as triheptanoin.[1][3] The rationale is that medium-chain fatty acids can bypass the defective long-chain fatty acid metabolic steps. However, the efficacy of these treatments on muscle symptoms can be limited.[1][3] Research in mouse models of LC-FAODs has identified that heart and skeletal muscle have a low capacity for activating medium-chain fatty acids into their coenzyme A (CoA) esters, a necessary step for their oxidation.[1][3][4]

Rationale for the Use of Octanoylcarnitine Chloride in FAOD Models

Recent studies have highlighted a promising alternative therapeutic approach using medium-chain acylcarnitines, specifically **octanoylcarnitine chloride** (C8-carnitine).^{[1][4]} This compound circumvents a key metabolic bottleneck in muscle tissue.^{[1][4]} Unlike medium-chain fatty acids, which require activation by medium-chain acyl-CoA synthetases (an enzyme family with low expression in muscle and heart), octanoylcarnitine can be directly converted to octanoyl-CoA within the mitochondrial matrix by the enzyme carnitine acetyltransferase (CrAT).^{[1][4]} This allows for a more efficient delivery of medium-chain fatty acids for β -oxidation and energy production in tissues with high energy demands.^{[1][4]}

Studies in mouse models of LC-FAODs, such as the Long-chain acyl-CoA dehydrogenase knockout (LCAD-KO) mouse, have demonstrated that oral administration of octanoylcarnitine significantly improves metabolic and functional parameters.^{[1][2]} Notably, octanoylcarnitine has been shown to have approximately double the oral bioavailability of triheptanoin and effectively distributes to muscle and heart tissue.^{[1][2][4]} A single dose has been shown to enhance grip strength and treadmill endurance while reducing exercise-induced lactic acidosis.^{[1][2][4]} These findings suggest that medium-chain acylcarnitines like **octanoylcarnitine chloride** may represent a more effective therapeutic option for the muscle-related symptoms of LC-FAODs.^{[1][4]}

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effects of **octanoylcarnitine chloride** in mouse models of LC-FAODs.

Table 1: Effects of a Single Oral Dose of Octanoylcarnitine on Exercise Performance in LCAD-KO Mice

| Parameter | Untreated LCAD-KO | Octanoylcarnitine-Treated LCAD-KO | Wildtype Control |
|----------------------------------|-------------------|-----------------------------------|------------------|
| Treadmill Distance (meters) | ~150 | ~450 | ~600 |
| Grip Strength (grams-force) | ~80 | ~120 | ~140 |
| Post-Exercise Blood Lactate (mM) | ~15 | ~8 | ~5 |

Data are approximated from graphical representations in Solo et al., JCI Insight (2025) and are intended for illustrative purposes.

Table 2: Pharmacokinetic Properties of Oral Octanoylcarnitine vs. Triheptanoin

| Compound | Oral Bioavailability | Key Tissue Distribution |
|-------------------|----------------------|-------------------------|
| Octanoylcarnitine | ~18% | Muscle, Heart |
| Triheptanoin | ~9% | Primarily Liver |

Data are derived from comparative studies in rodent models as reported in Solo et al., JCI Insight (2025).

Experimental Protocols

Protocol 1: Assessment of Exercise Tolerance using a Treadmill Test in LCAD-KO Mice

Objective: To evaluate the effect of **octanoylcarnitine chloride** on physical endurance in a mouse model of LC-FAOD.

Materials:

- LCAD-KO mice and wildtype controls (age- and sex-matched, e.g., 12-16 weeks old males).

- **Octanoylcarnitine chloride** solution (e.g., 0.5 mg/g body weight, dissolved in water).
- Vehicle control (water).
- Animal treadmill with adjustable speed and incline.
- Lactate meter and test strips.

Procedure:

- **Animal Acclimation:** Acclimate mice to the treadmill for 3-5 days prior to the experiment. This involves placing them on the stationary treadmill for a few minutes each day, followed by short bouts of running at a low speed (e.g., 5 m/min).
- **Fasting:** Fast the mice for a period appropriate to induce metabolic stress (e.g., 4-6 hours) before the experiment. Ensure access to water.
- **Dosing:** Administer a single oral bolus of **octanoylcarnitine chloride** solution or vehicle control to the respective groups of LCAD-KO mice. A wildtype control group receives the vehicle. Typically, dosing occurs 30-60 minutes before the exercise test.
- **Treadmill Test:**
 - Place the mouse on the treadmill.
 - Start the treadmill at a low speed (e.g., 10 m/min) with a slight incline (e.g., 5 degrees).
 - Increase the speed by a set amount (e.g., 2 m/min) every 2-3 minutes.
 - Continue until the mouse reaches the point of exhaustion. Exhaustion is typically defined as the inability to remain on the treadmill belt despite gentle encouragement (e.g., 10 consecutive seconds on the shock grid at the rear of the lane).
- **Data Collection:** Record the total distance run and the duration of the run for each mouse.
- **Post-Exercise Lactate Measurement:** Immediately after the treadmill test, collect a small blood sample from the tail vein to measure blood lactate concentration using a portable lactate meter.

- Data Analysis: Compare the mean distance run, time to exhaustion, and post-exercise lactate levels between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Evaluation of Muscle Strength using a Grip Strength Meter

Objective: To assess the impact of **octanoylcarnitine chloride** on skeletal muscle strength in LCAD-KO mice.

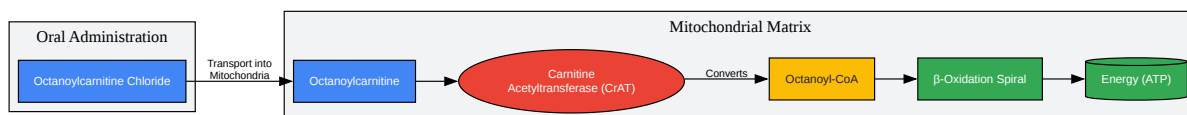
Materials:

- LCAD-KO mice and wildtype controls.
- **Octanoylcarnitine chloride** solution and vehicle control.
- Grip strength meter with a horizontal grid.

Procedure:

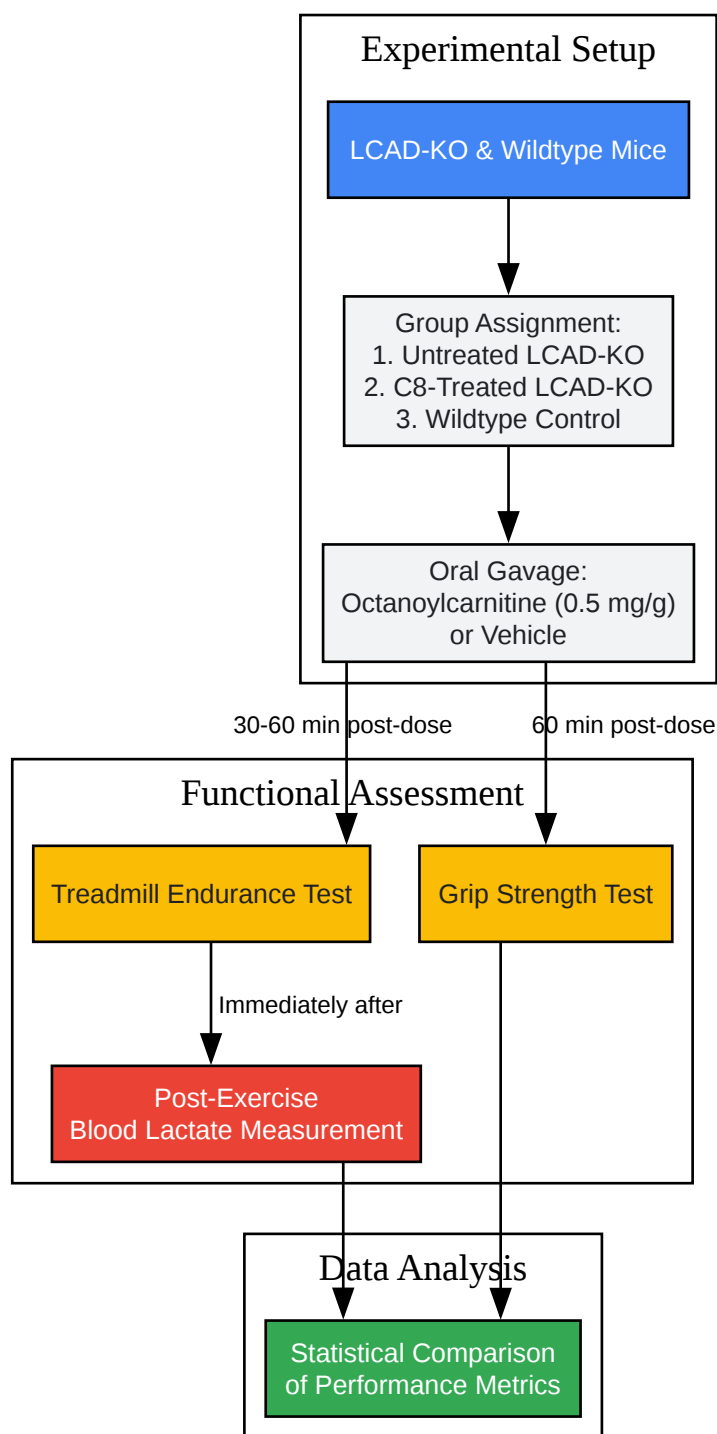
- Dosing: Administer **octanoylcarnitine chloride** or vehicle control to the mice as described in Protocol 1, at a set time before the measurement (e.g., 60 minutes).
- Grip Strength Measurement:
 - Hold the mouse by the base of its tail and allow it to grasp the metal grid of the grip strength meter with its forelimbs.
 - Gently pull the mouse backwards in a horizontal plane until its grip is released.
 - The meter will record the peak force applied by the mouse.
- Repetitions: Perform 3-5 consecutive measurements for each mouse, with a short rest period (e.g., 30-60 seconds) between each measurement.
- Data Analysis: Calculate the average of the peak force measurements for each mouse. Compare the mean grip strength between the different treatment groups using statistical analysis.

Visualizations



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of octanoylcarnitine in muscle cells of FAOD models.



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating octanoylcarnitine efficacy in FAOD mouse models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JCI Insight - Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Octanoylcarnitine Chloride in Fatty Acid Oxidation Disorder Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101004#application-of-octanoylcarnitine-chloride-in-fatty-acid-oxidation-disorder-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com